
N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a fluorinated phenyl group, a sulfonyl group, an oxazinan ring, and an oxalamide group. Fluorinated phenyl groups are common in many pharmaceuticals due to the unique properties of fluorine. The sulfonyl group is a key functional group in some types of drugs, including some antibiotics and diuretics . Oxazinan is a type of heterocyclic compound, which are often found in pharmaceuticals and other biologically active compounds . Oxalamides are a type of amide, which are common in biology and drug design .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the other compounds present. The oxazinan ring, sulfonyl group, and oxalamide group could potentially undergo various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the fluorinated phenyl group could make the compound more lipophilic, which could influence its solubility and how it interacts with biological membranes .Wissenschaftliche Forschungsanwendungen
Polymer Science and Biocompatibility
A study by Hayashi and Takasu (2015) explored the synthesis of electrophoretic and biocompatible poly(2-oxazolines) initiated by perfluoroalkanesulfoneimides, highlighting the potential of such compounds in creating biocompatible coatings and hybrids with bioactive glass. This research underscores the utility of sulfone-imide initiators in polymerization, resulting in materials with potential for biomedical applications, particularly in coatings for medical devices (Hayashi & Takasu, 2015).
Medicinal Chemistry: Antiandrogen Activity
In the domain of medicinal chemistry, Tucker et al. (1988) investigated the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, including sulfones and sulfoxides. Their work contributed to the development of novel, potent antiandrogens, showcasing the role of sulfone and sulfoxide moieties in modulating biological activity, particularly in the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Antimalarial and Antiviral Applications
Fahim and Ismael (2021) explored antimalarial sulfonamides as potential COVID-19 treatments through computational calculations and molecular docking studies. Their research highlighted the reactivity of sulfonamide derivatives against various targets, indicating their broad-spectrum antiviral and antimalarial potential (Fahim & Ismael, 2021).
Cyclooxygenase (COX-2) Inhibition
Zarghi et al. (2009) synthesized a new group of 1,3-benzthiazinan-4-ones with a methyl sulfonyl pharmacophore, identifying compounds with potent and selective COX-2 inhibitory activity. This work contributes to the development of anti-inflammatory agents, highlighting the importance of sulfonyl groups in achieving selectivity and potency (Zarghi, Zebardast, Daraie, & Hedayati, 2009).
Antibacterial and Herbicidal Activities
Goueffon et al. (1981) discussed the broad antibacterial activity of a fluoroquinolone derivative, emphasizing the potential of fluorine-substituted compounds in the development of antibiotics for systemic infections (Goueffon, Montay, Roquet, & Pesson, 1981).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O5S/c1-13(2)7-8-21-18(24)19(25)22-12-17-23(9-4-10-28-17)29(26,27)16-6-5-15(20)11-14(16)3/h5-6,11,13,17H,4,7-10,12H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZKQCUJQLGKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2815836.png)
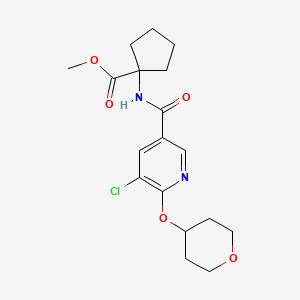
![7-Fluoro-4-((3-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2815840.png)


![4-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2815846.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2815847.png)
![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2815848.png)
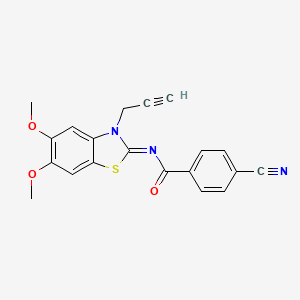
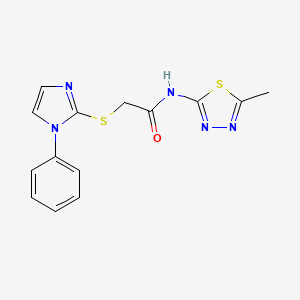
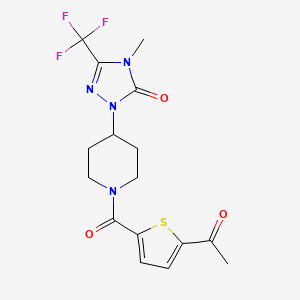
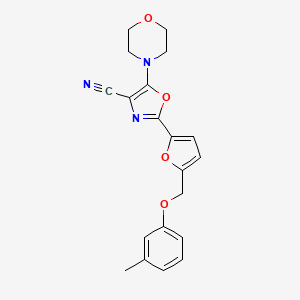
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2815856.png)